molecular formula C16H14F3N5O3 B2449597 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 2034383-41-8

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2449597
CAS No.: 2034383-41-8
M. Wt: 381.315
InChI Key: PBVILPKDEUVFDL-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic compound characterized by its intricate molecular structure. This compound has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique arrangement of its functional groups confers distinct chemical and biological properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide typically involves a multi-step process The initial step often includes the formation of the 1-methyl-1H-pyrazol-4-yl and 1,2,4-oxadiazol-5-yl moieties, followed by their coupling through a methylation reaction

Industrial Production Methods: On an industrial scale, the production of this compound would be optimized for cost-efficiency and yield. Large-scale synthesis would involve automated systems for precise control of reaction conditions such as temperature, pressure, and pH. Continuous flow reactors might be employed to streamline the process and enhance the scalability of production.

Chemical Reactions Analysis

Types of Reactions: N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide undergoes various chemical reactions, including:

  • Oxidation: This reaction can lead to the formation of hydroxylated or oxidized derivatives.

  • Reduction: Reduction reactions could target the nitro groups, converting them to amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in aminated compounds.

Scientific Research Applications

Chemistry: In chemistry, N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for versatile chemical modifications, making it valuable for synthetic organic chemistry.

Biology: Biologically, this compound has shown promise in various assays due to its potential activity against certain enzymes and receptors. It serves as a lead compound in the development of new pharmaceuticals targeting specific pathways in disease treatment.

Medicine: In medicine, research is focused on its potential therapeutic applications. Preclinical studies might investigate its efficacy in treating conditions such as inflammation, cancer, or neurological disorders.

Industry: In the industrial sector, this compound's stability and reactivity are leveraged for applications in material science and the development of novel polymers and catalysts.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For instance, its binding to an enzyme's active site may inhibit the enzyme's activity, thereby altering a biochemical pathway related to a disease state.

Comparison with Similar Compounds

When compared to similar compounds, N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide stands out due to its unique trifluoromethoxyphenyl group, which imparts distinct electronic properties. Similar compounds, such as those lacking the trifluoromethoxy group, may exhibit different reactivity and biological activity. Some examples of similar compounds include:

  • N-((3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide

  • N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O3/c1-24-9-11(7-21-24)15-22-14(27-23-15)8-20-13(25)6-10-2-4-12(5-3-10)26-16(17,18)19/h2-5,7,9H,6,8H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVILPKDEUVFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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